molecular formula C20H24N2O3S B4192442 4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

Cat. No. B4192442
M. Wt: 372.5 g/mol
InChI Key: XNIZYJIDYNKHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide, commonly known as GW4869, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in various research applications.

Mechanism of Action

GW4869 exerts its inhibitory effect on nSMase2 by binding to the enzyme's active site and preventing the hydrolysis of sphingomyelin. This leads to the accumulation of sphingomyelin and a decrease in the production of ceramide, a bioactive lipid that regulates various cellular processes. The exact mechanism by which GW4869 affects cellular processes is still being studied, but it is thought to involve alterations in signaling pathways and gene expression.
Biochemical and Physiological Effects:
GW4869 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, GW4869 has been reported to induce apoptosis and inhibit cell proliferation, migration, and invasion. In immune cells, GW4869 can modulate cytokine production and alter the function of immune cells. Additionally, GW4869 has been shown to have anti-inflammatory effects in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

GW4869 has several advantages as a research tool, including its high purity, specificity, and potency. However, there are also some limitations to its use. For example, GW4869 can have off-target effects on other enzymes involved in sphingolipid metabolism, and its effects can vary depending on the cell type and experimental conditions used.

Future Directions

There are many potential future directions for research involving GW4869. One area of interest is the development of GW4869 analogs with improved potency and selectivity. Another area is the exploration of the role of nSMase2 and sphingolipid metabolism in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, GW4869 may have potential therapeutic applications, and further research is needed to investigate its safety and efficacy in vivo.
Conclusion:
In conclusion, GW4869 is a small molecule inhibitor with potential applications in various research areas. Its ability to inhibit nSMase2 and alter sphingolipid metabolism makes it a valuable tool in studying cellular processes and disease mechanisms. While there are some limitations to its use, the future directions for research involving GW4869 are promising, and further investigation may lead to new insights and therapeutic options.

Scientific Research Applications

GW4869 has been widely used in scientific research for its ability to inhibit the activity of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the regulation of sphingolipid metabolism, which is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. By inhibiting nSMase2, GW4869 can alter sphingolipid metabolism and affect these cellular processes, making it a valuable tool in many research areas.

properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-7-9-17(10-8-15)26(24,25)21-19-6-4-3-5-18(19)20(23)22-13-11-16(2)12-14-22/h3-10,16,21H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIZYJIDYNKHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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